molecular formula C11H12O3 B2629340 4-Isobutyrylbenzoic acid CAS No. 32018-30-7

4-Isobutyrylbenzoic acid

Cat. No.: B2629340
CAS No.: 32018-30-7
M. Wt: 192.214
InChI Key: FLICZDVBYUMMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutyrylbenzoic acid is an organic compound with the molecular formula C₁₁H₁₂O₃ It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an isobutyryl group

Scientific Research Applications

4-Isobutyrylbenzoic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

4-Isobutyrylbenzoic acid should be handled with care. It is advised to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . In case of skin contact, wash immediately with plenty of soap and water . In case of eye contact, bathe the eye with running water for 15 minutes . If ingested, wash out the mouth with water and consult a doctor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isobutyrylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzoic acid with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutyrylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

    Benzoic Acid: The parent compound, differing by the absence of the isobutyryl group.

    4-Acetylbenzoic Acid: Similar structure but with an acetyl group instead of an isobutyryl group.

    4-Propionylbenzoic Acid: Contains a propionyl group in place of the isobutyryl group.

Uniqueness: 4-Isobutyrylbenzoic acid is unique due to the presence of the isobutyryl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

4-(2-methylpropanoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLICZDVBYUMMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of isopropylmagnesium bromide is prepared from isopropyl bromide (41.0 g, 0.33 mol) and magnesium turnings (10.0 g, 0.41 mol) in tetrahydrofuran (150 mL) by using standard Grignard reaction procedure. This solution is added to a solution of 4-formylbenzoic acid (5.0 g, 0.033 mol) in tetrahydrofuran (50 mL) at −20° C. over a period of 30 minutes. It is then stirred at −20° C. for 1 hour and then treated with aqueous ammonium chloride solution (150 mL). The organic layer is separated and concentrated under reduced pressure. This residue is dissolved in tetrahydrofuran (60 mL) and the solution is treated with an aqueous solution (8 mL) of sodium dichromate (1.5 g, 0.006 mol) and concentrated sulfuric acid (2 mL). The reaction mixture is stirred overnight at room temperature. It is then extracted with ethyl acetate (50 mL). The organic layer is dried and concentrated under reduced pressure. The residue is recrystallized from ethyl acetate:n-hexane mixture to give 4-isobutyrylbenzoic acid.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.